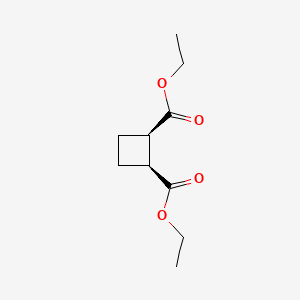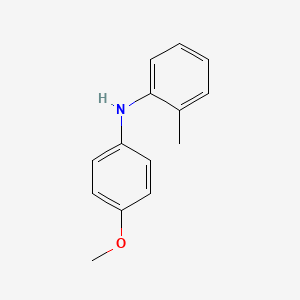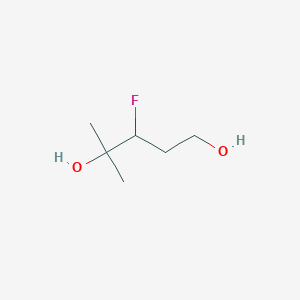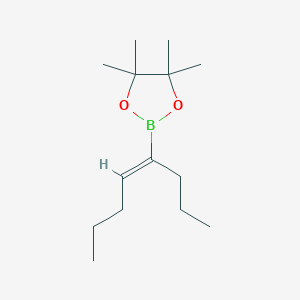
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octen-1-ylboronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to an octenyl chain. This compound is particularly valuable in organic synthesis due to its versatility and reactivity, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octen-1-ylboronic acid pinacol ester typically involves the borylation of 4-octen-1-ol. This can be achieved through various methods, including:
Hydroboration: The hydroboration of 4-octen-1-ol with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the boronic acid, which is then esterified with pinacol.
Borylation: Direct borylation of 4-octen-1-ol using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc).
Industrial Production Methods
Industrial production of 4-Octen-1-ylboronic acid pinacol ester often employs continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Octen-1-ylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic ester group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Protic solvents (e.g., water or alcohols) and catalysts (e.g., palladium or platinum).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of substituted alkenes or arenes.
Protodeboronation: Formation of the corresponding hydrocarbon (e.g., 4-octene).
Scientific Research Applications
4-Octen-1-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Octen-1-ylboronic acid pinacol ester in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness
4-Octen-1-ylboronic acid pinacol ester is unique due to its alkenyl chain, which provides additional reactivity and versatility in organic synthesis. This compound can participate in both cross-coupling reactions and other transformations, making it a valuable tool in the chemist’s arsenal.
Properties
Molecular Formula |
C14H27BO2 |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-oct-4-en-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H27BO2/c1-7-9-11-12(10-8-2)15-16-13(3,4)14(5,6)17-15/h11H,7-10H2,1-6H3/b12-11+ |
InChI Key |
MVGKIRIFMYLBJA-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CCC)/CCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
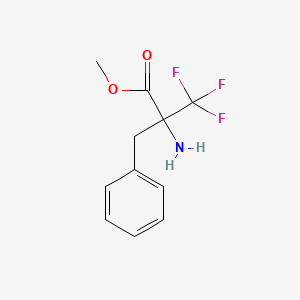
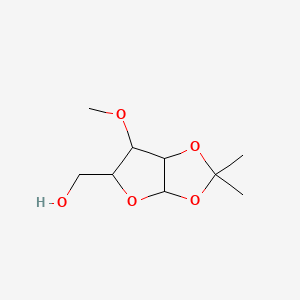


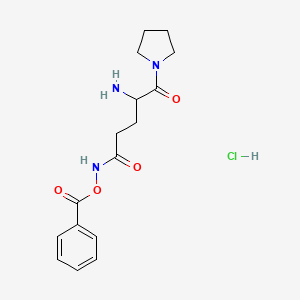

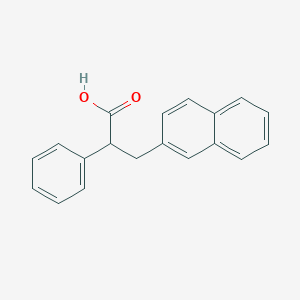
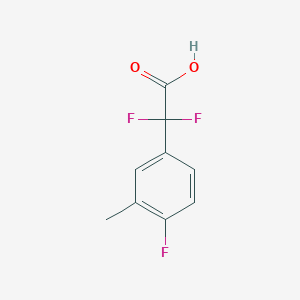
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
